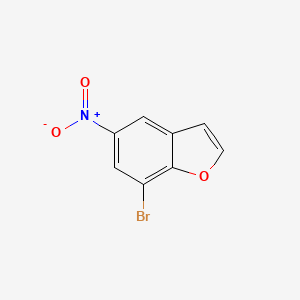

7-Bromo-5-nitrobenzofuran

説明

特性

IUPAC Name |

7-bromo-5-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-7-4-6(10(11)12)3-5-1-2-13-8(5)7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLIXOREUPTURA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 7-Bromo-5-nitrobenzofuran typically involves the nitration and bromination of benzofuran derivatives. One common method includes the nitration of benzofuran to introduce the nitro group, followed by bromination to add the bromine atom at the desired position . The reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness .

化学反応の分析

7-Bromo-5-nitrobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in organic synthesis.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium thiolate for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

7-Bromo-5-nitrobenzofuran serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for diverse chemical reactions, including:

- Substitution Reactions : The bromine atom at the 7-position can be substituted with various nucleophiles, leading to new derivatives.

- Reduction and Oxidation Reactions : The nitro group can undergo reduction to form amines, while oxidation can yield carboxylic acids or other functional groups.

| Reaction Type | Description |

|---|---|

| Substitution | Nucleophilic substitution at the bromine site |

| Reduction | Conversion of nitro to amine |

| Oxidation | Formation of carboxylic acids from the nitro group |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that similar benzofuran derivatives can inhibit the growth of various cancer cell lines and possess antibacterial properties against resistant strains.

- Anticancer Activity : Compounds within this class have demonstrated significant cytotoxic effects against different cancer types. For instance, a study reported that related benzofuran derivatives had growth inhibitory activity with GI50 values ranging from 2.20 μM to 5.86 μM against several cancer cell lines, implicating pathways such as NF-κB in their mechanism of action.

- Antimicrobial Activity : The compound has shown efficacy against multidrug-resistant bacteria, highlighting its potential as a new class of antimicrobial agents. Research emphasizes the urgent need for novel compounds due to rising antibiotic resistance .

Medicinal Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases:

- Cancer Treatment : The compound's ability to inhibit key signaling pathways involved in cancer progression positions it as a candidate for further drug development.

- Infectious Diseases : Its antibacterial properties suggest potential applications in treating infections caused by resistant bacterial strains.

Industrial Applications

Material Development

In industrial settings, this compound is being investigated for its role in developing new materials and pharmaceuticals. Its unique structure allows for:

- Dyes and Polymers : The compound's reactivity makes it suitable for creating dyes and polymers with specific properties.

- Pharmaceutical Intermediates : It serves as an intermediate in synthesizing various pharmaceutical compounds.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant growth inhibition in human ovarian cancer cell lines. The mechanism involved the disruption of NF-κB signaling pathways, which are critical for tumor growth and survival.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antibacterial properties of benzofuran derivatives revealed that compounds structurally similar to this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. This underscores the compound's potential as a lead for developing new antibiotics .

作用機序

The mechanism of action of 7-Bromo-5-nitrobenzofuran and its derivatives often involves interactions with biological macromolecules, such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

類似化合物との比較

Key Structural Analogues

Key Differences :

- Electronic Effects : The nitro group at C5 in this compound strongly deactivates the aromatic ring, directing further electrophilic substitutions meta/para. In contrast, methoxy groups (e.g., in 5-bromo-7-methoxy-2-nitrobenzofuran) are electron-donating, altering reactivity patterns .

- Steric Hindrance : Bromine at C7 may create steric challenges in substitution reactions compared to bromine at C2 or C5.

Stability and Reactivity

- Nitro Group Instability : Nitro groups are prone to reduction under physiological conditions, which may limit the in vivo efficacy of this compound compared to more stable analogues like 5-bromo-7-methoxybenzofuran.

- Bromine Reactivity : Aryl bromides are susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a candidate for further functionalization .

生物活性

7-Bromo-5-nitrobenzofuran is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. Its molecular formula is C11H8BrN2O5, with a molecular weight of approximately 314.09 g/mol. The presence of both bromine and nitro substituents on the benzofuran ring enhances its biological activity, making it a compound of interest in medicinal chemistry.

Biological Activities

Research has indicated that derivatives of benzofuran, including this compound, exhibit a broad spectrum of biological activities:

- Anticancer Properties : Several studies have demonstrated that benzofuran derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown significant cytotoxic effects against human ovarian cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Activity : Some derivatives have been reported to possess antibacterial properties against various bacterial strains, indicating their potential as antimicrobial agents.

- Anti-inflammatory Effects : Benzofuran derivatives are also noted for their anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction, forming reactive intermediates that can lead to cytotoxic effects. The bromine atom may enhance membrane permeability, allowing the compound to reach intracellular targets effectively.

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of various benzofuran derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in ovarian cancer models, with IC50 values ranging from 10 to 20 µM depending on the specific cell line tested.

- Antimicrobial Testing : In another study, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against tested strains, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Studies : Research has also explored the anti-inflammatory properties of this compound using animal models of inflammation. The results showed a reduction in inflammatory markers and symptoms when treated with this compound, suggesting its utility in managing inflammatory conditions.

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to related compounds.

| Compound Name | Molecular Formula | Notable Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | C11H8BrN2O5 | Bromine at position 7 and nitro at position 5 | Significant | Moderate |

| Ethyl this compound-2-carboxylate | C12H10BrN2O6 | Ethyl ester group; similar reactivity | Moderate | High |

| 5-Bromo-7-nitrobenzofuran | C11H8BrN2O4 | Different substitution pattern | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-bromo-5-nitrobenzofuran, and how can regioselectivity be controlled during nitration/bromination?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of benzofuran derivatives. For example, nitration of brominated benzofuran precursors requires careful optimization of reaction conditions (e.g., HNO₃/H₂SO₄ ratio, temperature) to avoid over-nitration or ring degradation. Regioselectivity is influenced by directing groups and steric effects; computational DFT studies (e.g., B3LYP/6-31G*) can predict reactive sites . Experimental validation via NMR (e.g., comparing H/C chemical shifts of intermediates) is critical, as shown in studies of analogous hydroxybenzofurans .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : H and C NMR assignments for benzofuran derivatives rely on coupling constants and substituent-induced deshielding. For example, the nitro group at position 5 causes significant downfield shifts in adjacent protons (δ ~8.5–9.0 ppm), while bromine at position 7 affects C signals (C-7: δ ~110–115 ppm) . 2D techniques (COSY, HSQC) are recommended to confirm connectivity in complex mixtures.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Due to potential mutagenicity and reactivity, use fume hoods, nitrile gloves, and explosion-proof equipment. Waste must be neutralized (e.g., with aqueous NaHCO₃) and disposed via certified hazardous waste protocols . Stability tests under light, heat, and humidity are advised to prevent decomposition during storage.

Advanced Research Questions

Q. How can computational modeling optimize the electronic properties of this compound for photochemical applications?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**) can calculate HOMO-LUMO gaps, absorption spectra, and charge-transfer dynamics. Studies on similar nitroaromatics show that bromine enhances spin-orbit coupling, which is critical for triplet-state formation in photoredox catalysis . Solvent effects should be modeled using PCM or SMD frameworks.

Q. What strategies mitigate side reactions (e.g., dehalogenation) during cross-coupling of this compound?

- Methodological Answer : Palladium-catalyzed couplings (Suzuki, Heck) require ligand optimization to suppress β-hydride elimination. Bulky ligands (e.g., SPhos) stabilize the Pd center, while mild bases (K₂CO₃) minimize base-induced debromination. Monitoring reaction progress via LC-MS and isolating intermediates (e.g., boronic ester derivatives) can improve yields .

Q. How do solvent polarity and substituent effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : SNAr reactivity is enhanced in polar aprotic solvents (DMF, DMSO) due to stabilization of the Meisenheimer intermediate. Electron-withdrawing groups (nitro, bromine) activate the ring, but steric hindrance at position 7 may slow kinetics. Kinetic studies (UV-Vis, F NMR) on fluorinated analogs provide comparative insights .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound derivatives: How to resolve them?

- Methodological Answer : Variations may arise from impurities, polymorphs, or measurement techniques. Reproduce synthesis using rigorous purification (e.g., recrystallization from EtOH/H₂O). Differential scanning calorimetry (DSC) can confirm phase transitions, while PXRD identifies crystalline forms. Cross-reference with high-purity standards from peer-reviewed studies .

Q. Conflicting DFT vs. experimental data on nitro group orientation: Which takes precedence?

- Methodological Answer : DFT predictions assume gas-phase geometry, whereas solid-state structures (X-ray crystallography) reflect packing effects. Compare computed torsion angles with experimental data from Cambridge Structural Database entries. For dynamic behavior, variable-temperature NMR or MD simulations are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。